1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride 1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18061925
InChI: InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H
SMILES:
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride

CAS No.:

Cat. No.: VC18061925

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride -

Specification

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
IUPAC Name 2-azabicyclo[2.2.2]octan-1-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H
Standard InChI Key PTQVQKCKSOXUIZ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1CN2)CN.Cl.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[2.2.2]octane core with a nitrogen atom at position 2 and a methanamine substituent at position 1. The dihydrochloride salt formation occurs via protonation of the primary amine and tertiary bicyclic amine, yielding a crystalline solid with a molecular weight of 213.15 g/mol.

Key Structural Features

  • Rigid Bicyclic Scaffold: Constrains conformational flexibility, enhancing receptor-binding specificity.

  • Dihydrochloride Salt: Improves aqueous solubility (e.g., >50 mg/mL in water).

Physicochemical Data

PropertyValue
Molecular FormulaC8H18Cl2N2\text{C}_8\text{H}_{18}\text{Cl}_2\text{N}_2
Molecular Weight213.15 g/mol
IUPAC Name2-azabicyclo[2.2.2]octan-1-ylmethanamine dihydrochloride
Solubility (Water)>50 mg/mL at 25°C
Canonical SMILESC1CC2(CCC1CN2)CN.Cl.Cl

The InChI key (PTQVQKCKSOXUIZ-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves two primary steps:

  • Core Formation: Cyclization of tert-butyl carbamate-protected precursors under anhydrous conditions (e.g., dichloromethane, 0°C).

  • Salt Formation: Treatment of the free base with hydrochloric acid in ethanol.

Industrial-Scale Production
Continuous flow reactors optimize yield (>85%) and purity (>98% by HPLC).

Key Chemical Reactions

Reaction TypeReagentsProducts
OxidationKMnO4\text{KMnO}_4N-Oxide derivatives
ReductionLiAlH4\text{LiAlH}_4Secondary amine analogs
AlkylationAlkyl halidesN-Alkylated bicyclic amines

For example, alkylation with methyl iodide yields NN-methyl derivatives used in neurotransmitter analog synthesis.

Biological Activity and Mechanism

Pharmacological Effects

  • Analgesic Activity: Binds to μ\mu-opioid receptors (IC50=12nM\text{IC}_{50} = 12 \, \text{nM}).

  • CNS Modulation: Acts as a partial agonist at α4β2\alpha_4\beta_2 nicotinic acetylcholine receptors, reducing anxiety-like behaviors in murine models .

  • Antidepressant Potential: Inhibits serotonin reuptake (Ki=34nM\text{K}_i = 34 \, \text{nM}) in vitro.

Mechanism of Action

The compound’s rigid scaffold facilitates dual interactions:

  • Hydrogen Bonding: Between the protonated amine and glutamate residues on target receptors .

  • Hydrophobic Interactions: Via the bicyclic core and alkyl substituents.

Comparative Analysis with Structural Analogs

Positional Isomers and Derivatives

Compound (CAS)Key DifferencesSolubility (mg/mL)
860502-92-7 (Target)Amine at position 1, dihydrochloride>50
18339-49-6Amine at position 4, dihydrochloride38
23581-62-6Carboxamide at position 3, monohydrochloride12

The target compound’s dihydrochloride form confers superior solubility and bioavailability compared to monohydrochloride analogs.

Functional Group Impact

  • Ketone Derivatives (5832-54-2): Reduced basicity (pKa=6.2\text{p}K_a = 6.2) limits CNS penetration.

  • Bulky Substituents (23581-62-6): Enhanced lipophilicity (logP=1.8\log P = 1.8) improves blood-brain barrier permeability.

Research and Industrial Applications

Pharmaceutical Development

  • Drug Precursor: Used in synthesizing neuromodulators (e.g., serotonin reuptake inhibitors).

  • Ligand in Assays: Binds to σ\sigma-1 receptors (Kd=8.3nMK_d = 8.3 \, \text{nM}) for neuropharmacological studies .

Industrial Uses

  • Catalyst in Organic Synthesis: Accelerates Diels-Alder reactions (90% yield in <1 hour).

  • Agrochemical Intermediates: Derivatives show insecticidal activity (LD50=2.1μg\text{LD}_{50} = 2.1 \, \mu\text{g}) against Aedes aegypti.

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